![molecular formula C45H39N3 B12640720 2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 919104-97-5](/img/structure/B12640720.png)
2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with three biphenyl groups, each containing dimethyl groups at specific positions. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the triazine core or the biphenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings or the triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl rings or the triazine core.
Aplicaciones Científicas De Investigación
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine core and biphenyl substituents can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.
Phenol, 2,4,6-tri-tert-butyl-: A phenolic compound with tert-butyl groups at specific positions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A phosphine ligand used in various catalytic processes.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups at specific positions.
Uniqueness
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its triazine core and the specific arrangement of biphenyl substituents. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
919104-97-5 |
|---|---|
Fórmula molecular |
C45H39N3 |
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
2,4,6-tris[4-(2,6-dimethylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C45H39N3/c1-28-10-7-11-29(2)40(28)34-16-22-37(23-17-34)43-46-44(38-24-18-35(19-25-38)41-30(3)12-8-13-31(41)4)48-45(47-43)39-26-20-36(21-27-39)42-32(5)14-9-15-33(42)6/h7-27H,1-6H3 |
Clave InChI |
URJDYIWNRYAQRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=C(C=CC=C5C)C)C6=CC=C(C=C6)C7=C(C=CC=C7C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


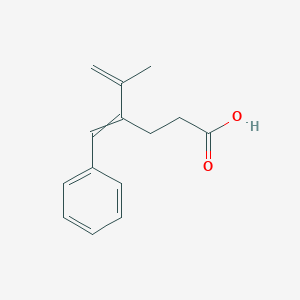

![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)

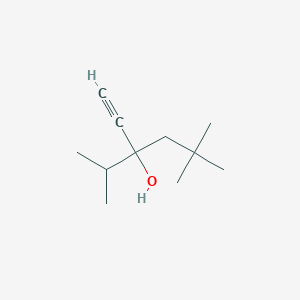
![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)

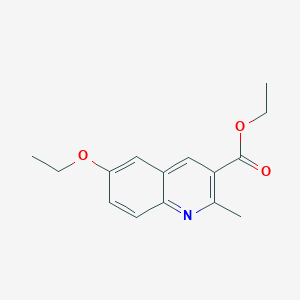
![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
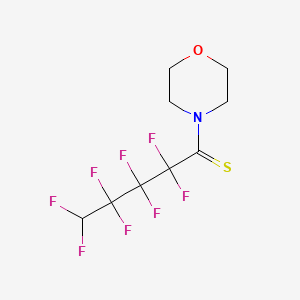
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
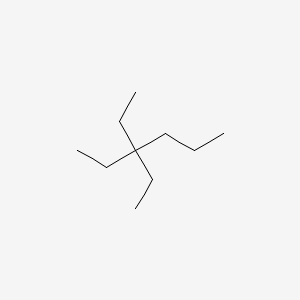
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
